1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
CAS No.: 2549030-75-1
Cat. No.: VC11825984
Molecular Formula: C24H29N7O
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549030-75-1 |
|---|---|
| Molecular Formula | C24H29N7O |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28) |
| Standard InChI Key | PZEBHLQDFICEDM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 |
| Canonical SMILES | C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₄H₂₉N₇O, molecular weight 431.5 g/mol) features four distinct moieties:
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Pyrazolo[3,4-d]pyrimidine core: A nitrogen-rich bicyclic system known for its kinase-inhibitory properties .
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Piperidine ring: A six-membered nitrogen heterocycle contributing to conformational rigidity.
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Piperazine group: A seven-membered ring enhancing solubility and pharmacokinetics.
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But-2-yn-1-yl linker: An alkyne spacer facilitating molecular orientation and target binding.
The pyrazolo[3,4-d]pyrimidine scaffold is critical for interacting with ATP-binding pockets in kinases, while the piperazine and piperidine groups improve blood-brain barrier permeability .
Physicochemical Characteristics
Key properties include:
The compound’s stability under physiological conditions is attributed to its rigid heterocyclic framework and low vapor pressure .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Formation of Pyrazolo[3,4-d]pyrimidine Core: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate .
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Piperidine Functionalization: Nucleophilic substitution at the 4-position of piperidine using tert-butyl carbamate .
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Coupling Reactions: Mitsunobu or Sonogashira coupling to attach the but-2-yn-1-yl-piperazine moiety.
A critical challenge is achieving regioselectivity during pyrazolo[3,4-d]pyrimidine formation, often addressed via temperature-controlled cyclization .
Analytical Characterization
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NMR Spectroscopy: Confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core (δ 8.9–9.2 ppm for C4-H) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 432.5, aligning with the molecular formula.
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X-ray Crystallography: Analogous structures (e.g., methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate) reveal planar pyrimidine rings and tetrahedral geometry at the piperidine nitrogen .
Biological Activity and Mechanisms
Anticancer Activity
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EGFR Inhibition: The compound inhibits EGFR<sup>WT</sup> (IC₅₀ = 0.016 µM) and EGFR<sup>T790M</sup> (IC₅₀ = 0.236 µM), surpassing first-generation inhibitors like gefitinib .
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Cell Cycle Arrest: Induces S/G2-M phase arrest in A549 lung cancer cells, mediated by cyclin B1 downregulation .
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Apoptosis Induction: Increases Bax/Bcl-2 ratio by 8.8-fold, triggering mitochondrial apoptosis .
Therapeutic Applications and Challenges
Oncology
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Non-Small Cell Lung Cancer (NSCLC): Overcomes T790M-mediated resistance in EGFR-mutant tumors .
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Combination Therapy: Synergizes with paclitaxel, reducing IC₅₀ by 40% in HCT-116 colon cancer cells .
Neuropharmacology
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Blood-Brain Barrier Penetration: Piperazine moiety enables CNS uptake, suggesting utility in glioblastoma.
Limitations
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Synthetic Complexity: Low yields (~15%) in final coupling steps hinder large-scale production.
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Off-Target Effects: Moderate inhibition of HER2 (IC₅₀ = 1.2 µM) may cause cardiotoxicity .
Comparative Analysis with Analogues
| Compound | EGFR<sup>WT</sup> IC₅₀ (µM) | EGFR<sup>T790M</sup> IC₅₀ (µM) | LogP |
|---|---|---|---|
| This Compound | 0.016 | 0.236 | 1.23 |
| Osimertinib | 0.012 | 0.029 | 2.89 |
| Gefitinib | 0.033 | 1.45 | 3.21 |
This compound balances potency and selectivity, though osimertinib remains superior for EGFR<sup>T790M</sup> .
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